molecular formula C21H21N3O5 B11005263 N-[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]-L-tyrosine

N-[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]-L-tyrosine

Cat. No.: B11005263
M. Wt: 395.4 g/mol
InChI Key: RVLUCNYBIXPUOI-SFHVURJKSA-N
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Description

N-[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]-L-tyrosine is a synthetic compound that combines the structural features of quinazolinone and tyrosine. Quinazolinone derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. L-tyrosine is an amino acid that plays a crucial role in protein synthesis and neurotransmitter production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]-L-tyrosine typically involves the following steps:

    Formation of 4-oxoquinazolin-3(4H)-yl intermediate: This can be achieved by reacting anthranilic acid with formamide under reflux conditions to form 2-aminobenzamide. The 2-aminobenzamide is then cyclized with acetic anhydride to yield 4-oxoquinazolin-3(4H)-one.

    Attachment of butanoyl group: The 4-oxoquinazolin-3(4H)-one is then reacted with butanoyl chloride in the presence of a base such as pyridine to form 4-(4-oxoquinazolin-3(4H)-yl)butanoic acid.

    Coupling with L-tyrosine: The final step involves coupling the 4-(4-oxoquinazolin-3(4H)-yl)butanoic acid with L-tyrosine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield this compound.

Industrial Production Methods

Industrial production of this compound would involve scaling up the above synthetic routes with optimization for yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: The quinazolinone moiety can be oxidized to form quinazoline N-oxide derivatives.

    Reduction: The carbonyl group in the quinazolinone ring can be reduced to form hydroquinazolinone derivatives.

    Substitution: The aromatic ring in the quinazolinone moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or halogens for halogenation, often in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Quinazoline N-oxide derivatives.

    Reduction: Hydroquinazolinone derivatives.

    Substitution: Nitrated or halogenated quinazolinone derivatives.

Scientific Research Applications

N-[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]-L-tyrosine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: The compound can be used to study enzyme interactions and protein-ligand binding due to its structural features.

    Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, inflammation, and neurodegenerative disorders.

    Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]-L-tyrosine involves its interaction with specific molecular targets. The quinazolinone moiety can inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmitter degradation. This inhibition can lead to increased levels of neurotransmitters, potentially providing therapeutic benefits in conditions like Alzheimer’s disease. Additionally, the compound may interact with other molecular pathways involved in inflammation and cancer progression.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone derivatives: These include compounds like 2-methyl-4-oxoquinazolin-3(4H)-one and 6,7-dimethoxy-4-oxoquinazolin-3(4H)-one, which have similar structural features and biological activities.

    Tyrosine derivatives: Compounds such as N-acetyl-L-tyrosine and N-benzoyl-L-tyrosine share the tyrosine moiety and have comparable biochemical properties.

Uniqueness

N-[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]-L-tyrosine is unique due to its combination of the quinazolinone and tyrosine moieties, which provides a distinct set of biological activities and potential therapeutic applications. The presence of both moieties allows the compound to interact with a broader range of molecular targets compared to simpler derivatives.

Properties

Molecular Formula

C21H21N3O5

Molecular Weight

395.4 g/mol

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-[4-(4-oxoquinazolin-3-yl)butanoylamino]propanoic acid

InChI

InChI=1S/C21H21N3O5/c25-15-9-7-14(8-10-15)12-18(21(28)29)23-19(26)6-3-11-24-13-22-17-5-2-1-4-16(17)20(24)27/h1-2,4-5,7-10,13,18,25H,3,6,11-12H2,(H,23,26)(H,28,29)/t18-/m0/s1

InChI Key

RVLUCNYBIXPUOI-SFHVURJKSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)O

Origin of Product

United States

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